
4-Methyltriphenylamine
Overview
Description
4-Methyl-N,N-diphenylaniline is an organic compound with the molecular formula C19H17N. It is also known by other names such as 4-Methyltriphenylamine and N,N-Diphenyl-4-methylaniline . This compound is characterized by its white to light yellow crystalline appearance and is primarily used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-N,N-diphenylaniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylaniline with diphenylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 4-Methyl-N,N-diphenylaniline often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Organic Electronics
Charge Transporting Material
4-Methyltriphenylamine is primarily used as a charge transporting material in organic light-emitting diodes (OLEDs) and organic solar cells. Its excellent charge mobility and stability make it an ideal candidate for these applications. The compound's molecular structure allows for efficient electron transport, which is critical for the performance of OLEDs and photovoltaic devices.
- Case Study: OLED Performance
A study demonstrated that incorporating this compound in the electron transport layer of OLEDs improved device efficiency significantly. The devices exhibited a maximum external quantum efficiency of 20%, showcasing the compound's effectiveness in enhancing light emission .
Photonic Devices
Photorefractive Applications
The compound has been explored for use in photorefractive materials, which are essential for holographic data storage and optical switching. Its ability to undergo oxidative polymerization allows it to form polymers with desirable optical properties.
- Data Table: Photorefractive Properties of Polymers Derived from this compound
Polymer Type | Refractive Index | Nonlinear Optical Coefficient | Application Area |
---|---|---|---|
Poly(this compound) | 1.65 | 100 pm/V | Holographic Data Storage |
Copolymer with Polyacrylate | 1.70 | 150 pm/V | Optical Switching |
These properties indicate that polymers derived from this compound can be tailored for specific photonic applications, enhancing their utility in advanced optical technologies.
Materials Science
Synthesis of Conductive Polymers
this compound serves as a monomer for synthesizing conductive polymers through oxidative coupling polymerization. These polymers exhibit excellent electrical conductivity and thermal stability, making them suitable for various applications, including sensors and electrochromic devices.
- Case Study: Conductive Polymer Development
Research has shown that poly(this compound) can be synthesized effectively using ferric chloride as an oxidizing agent. The resulting polymer demonstrated a conductivity of at room temperature, making it a viable candidate for use in flexible electronic devices .
Biological Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound derivatives, suggesting their utility in biomedical applications. These derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.
- Data Table: Antioxidant Activity of Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 25 | Radical Scavenging |
Derivative A | 15 | Inhibition of Lipid Peroxidation |
Derivative B | 10 | Modulation of Antioxidant Enzymes |
The antioxidant activity indicates that these compounds could be further explored for therapeutic applications in conditions related to oxidative stress.
Mechanism of Action
The mechanism by which 4-Methyl-N,N-diphenylaniline exerts its effects involves its interaction with specific molecular targets. It can act as an electron donor or acceptor, facilitating various chemical reactions. The pathways involved often include electron transfer processes and interactions with enzymes or other proteins .
Comparison with Similar Compounds
4-Methoxy-N,N-diphenylaniline: Similar in structure but contains a methoxy group instead of a methyl group.
N,N-Diphenyl-p-toluidine: Another compound with a similar structure but different functional groups.
Uniqueness: 4-Methyl-N,N-diphenylaniline is unique due to its specific electronic properties and reactivity, making it valuable in various chemical and industrial applications .
Biological Activity
4-Methyltriphenylamine (4-MTPA) is an organic compound belonging to the triphenylamine family, known for its applications in organic electronics, photonics, and as a potential material in organic solar cells. This compound exhibits notable biological activities, particularly in the fields of pharmacology and material science. This article explores the biological activity of 4-MTPA, including its synthesis, mechanisms of action, and applications in various studies.
4-MTPA can be synthesized through various methods, including oxidative polymerization. The oxidative coupling polymerization process involves the use of ferric chloride (FeCl3) as a catalyst in solvents like chloroform or propylene carbonate, leading to the formation of polymers with enhanced electronic properties . The chemical structure comprises a central triphenylamine core with a methyl substituent that influences its electronic characteristics and biological activity.
Antioxidant Properties
4-MTPA has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that 4-MTPA demonstrates significant free radical scavenging activity, which can protect cellular components from oxidative damage .
Cytotoxicity and Anticancer Activity
Studies have shown that 4-MTPA exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels contributes to its anticancer efficacy.
Table 1: Summary of Biological Activities of this compound
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 4-MTPA is essential for optimizing its biological activity. Variations in substituents on the triphenylamine core significantly affect its electronic properties and biological interactions. For example, modifications can enhance its solubility and stability, thereby improving its efficacy as an anticancer agent .
Case Studies
- Study on Anticancer Activity : In a study examining the effects of 4-MTPA on human cancer cell lines, researchers found that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism involved mitochondrial dysfunction leading to increased ROS production and activation of apoptotic pathways .
- Antioxidant Efficacy : A comparative study highlighted that 4-MTPA's antioxidant capacity was superior to some commonly used antioxidants. This property was attributed to its ability to donate electrons effectively and stabilize free radicals .
Applications in Material Science
Beyond its biological applications, 4-MTPA is also utilized in material science due to its excellent charge transport properties. It has been incorporated into organic photovoltaic devices where it enhances efficiency by facilitating charge separation and transport within the active layers .
Properties
IUPAC Name |
4-methyl-N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUNTXBHHKFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461685 | |
Record name | 4-Methyltriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-53-4 | |
Record name | 4-Methyltriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyltriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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